molecular formula C14H21N3 B1482289 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine CAS No. 2097964-99-1

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1482289
CAS No.: 2097964-99-1
M. Wt: 231.34 g/mol
InChI Key: OQAJESBWBMNDLQ-UHFFFAOYSA-N
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Description

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a pyrazole ring substituted with two cyclopropyl groups at positions 3 and 5, and a piperidine ring attached at position 1

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

3-(3,5-dicyclopropylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJESBWBMNDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

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